![molecular formula C17H22O2 B037985 (6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol CAS No. 114624-39-4](/img/structure/B37985.png)
(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abn-delta(8)-tetrahydrocannabinol is a cannabinoid compound found in trace amounts in hemp and cannabis. It is chemically similar to delta-9-tetrahydrocannabinol, the primary intoxicating compound in the cannabis plant, but with a slightly different chemical structure that results in a milder effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Abn-delta(8)-tetrahydrocannabinol typically involves the extraction of cannabidiol from hemp, followed by a chemical reaction to convert cannabidiol into Abn-delta(8)-tetrahydrocannabinol. This process often uses an acid reagent to trigger the chemical reaction, which is then neutralized with an alkaline material .
Industrial Production Methods
In industrial settings, the production of Abn-delta(8)-tetrahydrocannabinol involves large-scale extraction and conversion processes. These methods are designed to maximize yield and purity while ensuring compliance with regulatory standards. The use of advanced extraction technologies and purification techniques is common to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
Abn-delta(8)-tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized cannabinoids, while reduction can yield reduced forms of Abn-delta(8)-tetrahydrocannabinol. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Abn-delta(8)-tetrahydrocannabinol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of cannabinoids.
Biology: Researchers study its effects on biological systems, including its interactions with cannabinoid receptors in the body.
Medicine: It is investigated for its potential therapeutic effects, such as pain relief, anti-inflammatory properties, and anti-anxiety effects.
Mecanismo De Acción
Abn-delta(8)-tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system in the body. It binds to cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in regulating various physiological processes. This interaction can modulate neurotransmitter release, leading to its observed effects on mood, pain perception, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Delta-9-tetrahydrocannabinol: The primary intoxicating compound in cannabis, known for its potent psychoactive effects.
Cannabidiol: A non-intoxicating cannabinoid with various therapeutic properties.
Delta-10-tetrahydrocannabinol: Another cannabinoid with similar but distinct effects compared to delta-8 and delta-9-tetrahydrocannabinol.
Uniqueness
Abn-delta(8)-tetrahydrocannabinol is unique due to its milder psychoactive effects compared to delta-9-tetrahydrocannabinol. This makes it an attractive option for individuals seeking the benefits of cannabinoids without the intense high associated with delta-9-tetrahydrocannabinol .
Propiedades
Número CAS |
114624-39-4 |
|---|---|
Fórmula molecular |
C17H22O2 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C17H22O2/c1-10-5-6-14-13(7-10)16-11(2)8-12(18)9-15(16)19-17(14,3)4/h5,8-9,13-14,18H,6-7H2,1-4H3/t13-,14-/m1/s1 |
Clave InChI |
XAYRLUBHJAOWEN-ZIAGYGMSSA-N |
SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C |
SMILES isomérico |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3C)O)OC2(C)C |
SMILES canónico |
CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C |
Sinónimos |
abn-delta(8)-tetrahydrocannabinol abn-delta(8)-THC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
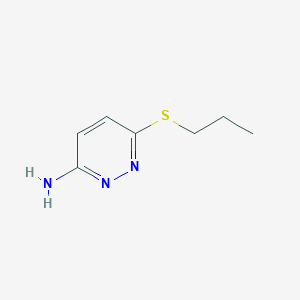
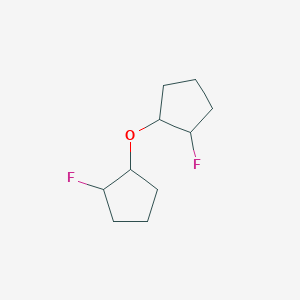
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
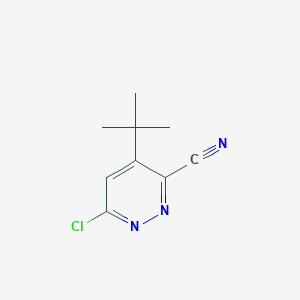
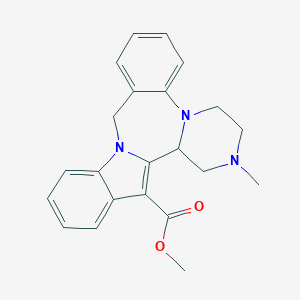
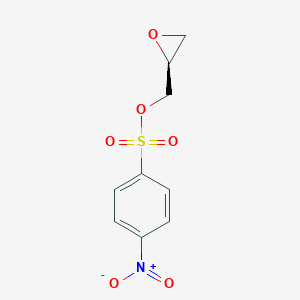
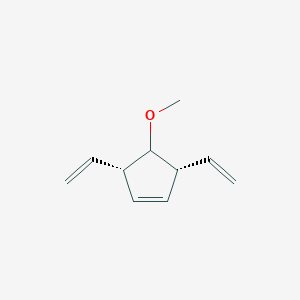
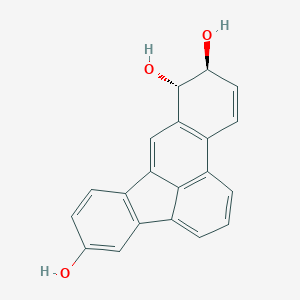
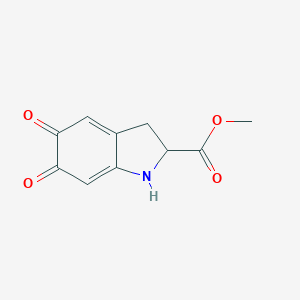
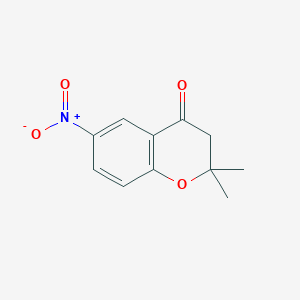
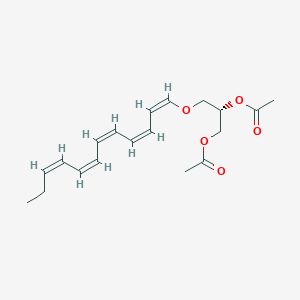
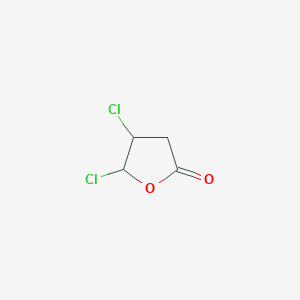
![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
